molecular formula C22H18N2OS2 B2674127 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol CAS No. 861206-96-4

2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol

Cat. No.: B2674127
CAS No.: 861206-96-4
M. Wt: 390.52
InChI Key: XFRDJBLUBXTTQU-LDADJPATSA-N
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Description

The compound 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol is a thiazole-based heterocyclic molecule featuring two thiazole rings interconnected via an α,β-unsaturated ethenyl bridge. Its structure includes:

  • A 5-methyl-4-phenyl-substituted thiazole moiety.
  • A 4-methylphenyl group attached to the ethenyl linker.
  • A hydroxyl group at the 4-position of the second thiazole ring.

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-14-8-10-16(11-9-14)12-18(21-23-19(25)13-26-21)22-24-20(15(2)27-22)17-6-4-3-5-7-17/h3-13,25H,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRDJBLUBXTTQU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=NC(=CS2)O)C3=NC(=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C2=NC(=CS2)O)/C3=NC(=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol (CAS: 861206-96-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N2OS2C_{22}H_{18}N_{2}O_{S_{2}}, with a molar mass of 390.52 g/mol. The thiazole moiety in its structure contributes significantly to its biological properties.

PropertyValue
Molecular FormulaC22H18N2OS2
CAS Number861206-96-4
Molar Mass390.52 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. For example, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines.

  • In Vitro Studies : The anticancer activity of thiazole derivatives has been evaluated using MTT assays against HepG2 (hepatocellular carcinoma) cell lines. Notably, some derivatives exhibited IC50 values as low as 1.61μg/mL1.61\,\mu g/mL, indicating potent cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl groups on the phenyl ring enhances the activity of these compounds. Specifically, the substitution pattern on the phenyl ring plays a crucial role in determining cytotoxicity .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain analogues exhibit significant anticonvulsant action with median effective doses lower than traditional medications.

  • Efficacy in Animal Models : In studies using models like MES (maximal electroshock seizure) and scPTZ (subcutaneous pentylenetetrazole), thiazole compounds demonstrated notable anticonvulsant effects, with some exhibiting median effective doses significantly lower than ethosuximide, a standard anticonvulsant .
  • Mechanism of Action : The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems or ion channels, although specific pathways remain to be fully elucidated .

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound showed strong selectivity against both cell lines with an IC50 value indicating significant anticancer potential .

Case Study 2: Anticonvulsant Properties

In a comparative study of thiazole derivatives for anticonvulsant activity, several compounds were found to exhibit protective effects in seizure models. The SAR studies indicated that para-substituted phenyl groups significantly enhanced anticonvulsant activity, emphasizing the importance of structural modifications in developing effective agents .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research has shown that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antitumor Activity : A study investigated the anticancer efficacy of thiazole derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound demonstrated notable selectivity and effectiveness with IC50 values indicating strong potential for further development as an anticancer agent .
  • Mechanism of Action : The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of specific substituents on the thiazole ring can enhance this activity, making it a focal point for drug design .

Antimicrobial Properties

Thiazole compounds have also been recognized for their antimicrobial activities. The compound has shown promise against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

Research Insights

  • Bacterial Inhibition : Recent studies have highlighted the antibacterial efficacy of thiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions .
  • Comparative Studies : In comparative assays, certain thiazole derivatives exhibited superior activity compared to standard antibiotics, suggesting a potential role in developing new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of thiazole derivatives often involves various chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is essential for enhancing the efficacy of these compounds.

Synthetic Approaches

  • Reactions Involved : Common synthetic methods include condensation reactions between thioketones and aldehydes or ketones, which yield thiazole rings with diverse substituents that influence biological activity .
  • Structural Modifications : Modifications to the thiazole ring or substituents can significantly impact the biological properties of these compounds. For instance, introducing electron-withdrawing or electron-donating groups can alter their reactivity and potency against target cells .

Potential Research Areas

  • Combination Therapies : Investigating the use of thiazole derivatives in combination with existing chemotherapeutics could enhance treatment efficacy and reduce resistance development.
  • Targeted Delivery Systems : Developing targeted delivery mechanisms for these compounds may improve their therapeutic index and minimize side effects associated with traditional cancer treatments.

Chemical Reactions Analysis

Hydroxyl Group (-OH) at C4 of Thiazole

  • Acetylation : Reacts with acetylating agents (e.g., acetic anhydride) under basic conditions to form esters .

  • Coordination Chemistry : The hydroxyl group can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that modulate electronic properties .

Ethenyl Bridge (-CH=CH-)

  • Electrophilic Addition : Susceptible to bromination or hydrogenation. For example:

    Compound+Br2Dibrominated adduct\text{Compound}+\text{Br}_2\rightarrow \text{Dibrominated adduct}
  • Oxidation : May undergo ozonolysis to yield aldehyde/thiazole fragments .

Thiazole Rings

  • Electrophilic Substitution : Nitration or sulfonation at the C5 position of the thiazole rings, guided by directing effects of the methyl and phenyl substituents .

  • Diazotization and Coupling : The amino group (if present in precursors) undergoes diazotization, enabling azo dye formation with aromatic amines .

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into structural confirmation:

Spectrum Key Peaks Reference
¹H NMR - Aromatic protons: δ 7.1–8.3 (multiplet)
- Thiazole C5-H: δ 7.4 (singlet)
¹³C NMR - Thiazole C2: δ 160–162
- Ethenyl carbons: δ 120–125
IR - O-H stretch: ~3400 cm⁻¹
- C=N (thiazole): ~1600 cm⁻¹

Reaction Optimization and Yields

Reaction conditions and yields for comparable transformations are summarized below:

Reaction Type Conditions Yield Range Key Product
CyclocondensationEtOH, reflux, 4–6 h62–85%Bi-thiazole derivatives
Diazotization/CouplingNaNO₂/HCl, 0–5°C, then coupling70–82%Azo-linked derivatives
AcetylationAc₂O, pyridine, RT75–90%Acetylated thiazole

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, as seen in related thiazoles .

  • pH Sensitivity : The hydroxyl group protonates/deprotonates in acidic/basic media, altering solubility .

Comparison with Similar Compounds

Key Structural Features:

The 4-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and receptor binding.

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related thiazole derivatives:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Synthesis Method Reference
2-[(E)-2-(4-Methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol 4-methylphenyl, 5-methyl-4-phenylthiazole ~407.5 g/mol* Not explicitly reported (inferred antimicrobial) Aldol condensation (analogous to )
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one 4-methylphenyl, α,β-unsaturated ketone 243.3 g/mol Antibacterial, Anticancer NaOH-mediated aldol condensation
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) 4-methylphenyl, benzodiazole-triazole ~545.6 g/mol α-Glucosidase inhibition (inferred from docking studies) Click chemistry, Cu(I)-catalyzed
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-(methylthio)-1H-pyrazole-4-carbonitrile Benzothiazole, methylthio ~375.5 g/mol Not reported (potential enzyme inhibition) Nucleophilic substitution

*Calculated based on formula.

Substituent Impact Analysis:
  • 4-Methylphenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration. Present in the target compound and ’s analogue, both showing inferred antimicrobial activity.
  • Halogen Substituents (e.g., 9b, 9c in ) : Bromine and fluorine in similar compounds increase polarity and antibacterial potency due to electron-withdrawing effects .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound increases water solubility compared to purely aromatic analogues (e.g., ’s ketone derivative).
  • Melting Points: Thiazole derivatives with polar groups (e.g., hydroxyl, acetamide) typically exhibit higher melting points (>200°C) than non-polar analogues .

Q & A

Q. How can I design a synthetic route for 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol?

Methodological Answer: A synthetic route should integrate modular approaches for constructing the thiazole and ethenyl moieties. For example:

  • Thiazole Ring Formation : Use cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF (common for thiazole synthesis). Adjust substituents using aryl aldehydes or bromides (e.g., 4-methylphenyl derivatives) .
  • Ethenyl Bridge : Employ Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group. Optimize solvent (e.g., DCM or DMF) and catalyst (e.g., NaH) for stereoselectivity (E/Z control) .
  • Purification : Use column chromatography with silica gel and polarity-adjusted eluents (e.g., hexane/ethyl acetate gradients). Confirm purity via TLC and melting point analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for thiazole protons (δ 7.2–8.5 ppm) and ethenyl protons (δ 6.5–7.0 ppm, coupling constant J = 16 Hz for E-configuration). Compare experimental shifts with DFT-calculated values to resolve ambiguities .
    • IR : Validate functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=N/C=C stretches ~1600 cm⁻¹) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and experimental C, H, N, S values .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can reaction yields be optimized for intermediates in the synthesis?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance coupling reactions while minimizing side products .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., PEG-400) for improved solubility of aromatic intermediates .
  • Temperature Control : Maintain 70–80°C for exothermic steps (e.g., cyclocondensation) to prevent decomposition .

Q. What protocols ensure compound stability during storage?

Methodological Answer:

  • Environment : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethenyl group and thiazole ring .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or dimerization .

Q. How do I screen for preliminary biological activity?

Methodological Answer:

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC/MBC). Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Validate poses with molecular dynamics simulations .

Advanced Research Questions

Q. How can contradictions in spectral or biological data be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/IR with X-ray structures to confirm tautomeric forms or rotational isomers .
  • Biological Replicates : Repeat assays with stricter controls (e.g., ATP quantification in enzyme inhibition studies) to rule out false positives .

Q. What strategies elucidate the environmental fate of this compound?

Methodological Answer:

  • Degradation Pathways : Perform photolysis (UV irradiation in aqueous media) and hydrolysis (pH 2–12) studies, analyzing products via LC-MS .
  • Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation risks .

Q. How can computational modeling predict reactivity or toxicity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., thiazole sulfur) prone to oxidation .
  • QSAR Models : Train models on thiazole derivatives to estimate acute toxicity (e.g., Daphnia magna LC50) .

Q. What advanced techniques characterize supramolecular interactions?

Methodological Answer:

  • SC-XRD : Resolve π-π stacking between phenyl groups and hydrogen bonds (e.g., -OH⋯N) using high-resolution X-ray data (R-factor < 0.05) .
  • Hirshfeld Surface Analysis : Quantify interaction fingerprints (e.g., C-H⋯S contacts) with CrystalExplorer .

Q. How do I design experiments to study metabolic pathways?

Methodological Answer:

  • Isotope Labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled analogs and track metabolites in hepatocyte incubations via HRMS .
  • Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in microsomal assays to identify primary metabolic routes .

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